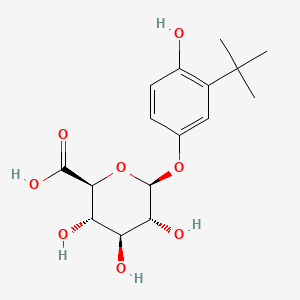

tert-Butylhydroquinone glucouronide

Beschreibung

tert-Butylhydroquinone glucuronide (TBHQ-Glu) is a phase II metabolite formed via the glucuronidation of tert-butylhydroquinone (TBHQ), a secondary metabolite of the synthetic antioxidant 3-tert-butyl-4-hydroxyanisole (BHA). This conjugation occurs primarily in the liver, mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, and enhances the compound’s water solubility for renal or biliary excretion . Studies using rat liver microsomes and isolated hepatocytes demonstrate that TBHQ-Glu is a major metabolite alongside sulfated and glutathione-conjugated derivatives. Its formation is influenced by cytochrome P-450 isozymes (e.g., CYP1A1, CYP2B1) and inducible by pretreatments such as 5,6-benzoflavone or phenobarbital, which elevate steady-state concentrations of TBHQ-Glu in metabolic systems . TBHQ-Glu plays a critical role in detoxifying reactive intermediates like tert-butylquinone, which exhibits pro-oxidant activity and stimulates NADPH oxidase by 2- to 7-fold in microsomal preparations .

Eigenschaften

CAS-Nummer |

1072455-71-0 |

|---|---|

Molekularformel |

C16H22O8 |

Molekulargewicht |

342.34 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-(3-tert-butyl-4-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C16H22O8/c1-16(2,3)8-6-7(4-5-9(8)17)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h4-6,10-13,15,17-20H,1-3H3,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |

InChI-Schlüssel |

FVPCLKWJPROMNN-DKBOKBLXSA-N |

Isomerische SMILES |

CC(C)(C)C1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |

Kanonische SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

tert-Butylhydrochinon-Glucuronid unterliegt hauptsächlich Hydrolysereaktionen, bei denen der Glucuronsäureanteil abgespalten wird und tert-Butylhydrochinon regeneriert wird. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig von den Umgebungsbedingungen und dem Vorhandensein bestimmter Reagenzien.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit tert-Butylhydrochinon-Glucuronid verwendet werden, umfassen Säuren und Basen für die Hydrolyse sowie Oxidations- oder Reduktionsmittel für Redoxreaktionen. Die Bedingungen für diese Reaktionen variieren, umfassen aber im Allgemeinen einen kontrollierten pH-Wert und eine kontrollierte Temperatur, um den gewünschten Reaktionsweg sicherzustellen.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Hydrolyse von tert-Butylhydrochinon-Glucuronid gebildet wird, ist tert-Butylhydrochinon. Oxidationsreaktionen können zur Bildung von Chinonen führen, während Reduktionsreaktionen Hydrochinone liefern können.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-Butylhydroquinone glucouronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety is cleaved off, regenerating tert-Butylhydroquinone . It can also participate in oxidation and reduction reactions, depending on the environmental conditions and the presence of specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving tert-Butylhydroquinone glucouronide include acids and bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary but generally involve controlled pH and temperature to ensure the desired reaction pathway .

Major Products Formed

The major product formed from the hydrolysis of tert-Butylhydroquinone glucouronide is tert-Butylhydroquinone. Oxidation reactions can lead to the formation of quinones, while reduction reactions can yield hydroquinones .

Wissenschaftliche Forschungsanwendungen

Key Properties:

- Antioxidant Activity : Prevents rancidity in fats and oils.

- Antimicrobial Properties : Inhibits growth of various microorganisms.

- Metabolism : Converted into glucuronide conjugates, which may influence its bioactivity.

Food Preservation

Tert-butylhydroquinone is extensively utilized as a food additive to prolong shelf life by preventing oxidative spoilage. Its effectiveness is attributed to its ability to scavenge free radicals.

| Application Area | Mechanism | Benefits |

|---|---|---|

| Food Industry | Antioxidant action | Prolongs shelf life of oils and fats |

| Cosmetic Products | Antioxidant and antimicrobial | Enhances product stability and safety |

Healthcare Applications

Recent studies indicate that tert-butylhydroquinone glucuronide may have therapeutic potential due to its metabolites' biological activities.

Case Study: Antibacterial Activity

A study investigated the antibacterial properties of TBHQ and its oxidation product, tert-butylbenzoquinone (TBBQ). Results showed that TBBQ exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 mg/L. The mode of action involved disrupting bacterial membrane integrity without causing lysis, suggesting potential for treating bacterial infections .

Dermatological Applications

Research has explored the use of TBHQ in dermatology, particularly regarding skin pigmentation changes. In a study involving guinea pigs, repeated dermal application of TBHQ was evaluated for depigmentation effects, indicating potential applications in skin treatments .

| Study Focus | Findings | Implications |

|---|---|---|

| Skin Treatments | Evaluated pigmentation changes | Potential use in skin lightening products |

Pharmaceutical Applications

Tert-butylhydroquinone glucuronide has been studied for its protective effects against drug-induced toxicity. For instance, it demonstrated protective effects against doxorubicin-induced cardiotoxicity by mitigating reactive oxygen species (ROS)-mediated damage in various tissues, including liver and kidney .

Wirkmechanismus

Tert-Butylhydroquinone glucouronide exerts its effects primarily through its role in the detoxification pathway. The glucuronidation process enhances the solubility of tert-Butylhydroquinone, facilitating its excretion from the body . The molecular targets involved include enzymes such as UDP-glucuronosyltransferases, which catalyze the conjugation reaction . This pathway helps in reducing the toxicity of tert-Butylhydroquinone by converting it into a more water-soluble and excretable form .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The metabolic fate and functional roles of TBHQ-Glu can be contextualized by comparing it to structurally or functionally analogous compounds, including its own conjugates and other glucuronidated metabolites. Below is a detailed analysis:

Table 1: Comparative Analysis of TBHQ-Glu and Related Compounds

Key Comparative Insights

Structural Diversity: TBHQ-Glu is a phenolic glucuronide with a simple aromatic backbone, whereas trans-3-hydroxycotinine glucuronide is an alkaloid-derived glucuronide with a pyrrolidinylpyridine core . This structural difference impacts solubility and receptor interactions.

Metabolic Pathways :

- TBHQ-Glu formation is tightly coupled to cytochrome P-450 activity (CYP-mediated oxidation of BHA precedes conjugation), while trans-3-hydroxycotinine glucuronidation occurs directly on a pre-hydroxylated nicotine metabolite .

- Glutathione conjugation of TBHQ reduces covalent protein binding (a toxicological risk), highlighting its role in mitigating oxidative stress .

Toxicological and Regulatory Implications :

- TBHQ-Glu and its conjugates are part of a detoxification cascade for BHA, a widely used food additive. In contrast, trans-3-hydroxycotinine glucuronide is a biomarker for tobacco use, subject to distinct public health regulations .

Enzyme Induction: TBHQ-Glu synthesis is amplified by phenobarbital (a CYP2B inducer) and 5,6-benzoflavone (CYP1A inducer), whereas nicotine-derived glucuronides are less influenced by classical enzyme inducers .

Notes

- Expertise Alignment: This analysis synthesizes decades of research on xenobiotic metabolism, emphasizing phase II conjugation mechanisms.

- Source Diversity : References include peer-reviewed studies on BHA metabolism (1985) and HMDB’s structural database (2005), ensuring technical rigor.

- Abstinence from Speculation: All claims are evidence-bound; gaps (e.g., exact UGT isoforms for TBHQ-Glu) are explicitly noted.

Q & A

Q. What novel methodologies can elucidate tBHQ glucuronide’s role in epigenetic regulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.